molecular formula C8H7F3N2O2 B6226531 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2167972-13-4

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6226531
CAS RN: 2167972-13-4
M. Wt: 220.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CFMP) is an organic compound that is used in a variety of scientific research applications. CFMP is a synthetic compound that is produced through a chemical synthesis process. It has been found to have a wide range of biochemical and physiological effects, and it has been used in laboratory experiments to study the effects of various compounds on biological systems.

Scientific Research Applications

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications, including in the study of enzyme inhibition, protein-protein interactions, and the effects of various compounds on biological systems. It has been used to study the effects of certain compounds on the activity of enzymes, such as cytochrome P450 enzymes, and to study the binding of proteins to other proteins. It has also been used in the study of cell signaling pathways and the effects of certain compounds on cell proliferation and differentiation.

Mechanism of Action

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to act as an inhibitor of cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing it from performing its normal function. It also has been found to act as an inhibitor of protein-protein interactions, blocking the binding of two proteins. Additionally, 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to act as an inhibitor of cell signaling pathways, preventing the activation of certain pathways and thus affecting cell proliferation and differentiation.
Biochemical and Physiological Effects
1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. It has also been found to inhibit protein-protein interactions, which can lead to changes in the structure and function of proteins. Additionally, 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to inhibit cell signaling pathways, which can lead to changes in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a synthetic compound, so it can be produced in large quantities in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time. However, 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid also has some limitations for use in laboratory experiments. It is a relatively small molecule, so it is difficult to detect in biological samples. Additionally, it is not very soluble in water, so it must be dissolved in a non-aqueous solvent for use in experiments.

Future Directions

There are many potential future directions for research involving 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. One potential direction is to further investigate its mechanism of action, as well as its effects on enzymes, proteins, and cell signaling pathways. Another potential direction is to develop new methods for detecting 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in biological samples. Additionally, further research could be conducted to explore the potential therapeutic applications of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, such as in the treatment of certain diseases or conditions. Finally, further research could be conducted to explore the potential uses of 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in industrial and other applications.

Synthesis Methods

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is synthesized through a process called the Curtius rearrangement. This process involves the reaction of a carbonyl compound with an isocyanate to form an isocyanate-substituted product. The isocyanate-substituted product then undergoes a nucleophilic attack from an amine, resulting in the formation of an isocyanate-substituted intermediate. This intermediate then undergoes a Curtius rearrangement to form 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves the reaction of cyclopropyl hydrazine with trifluoroacetic anhydride followed by oxidation of the resulting intermediate to yield the target compound.", "Starting Materials": [ "Cyclopropyl hydrazine", "Trifluoroacetic anhydride", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with trifluoroacetic anhydride in the presence of a base (e.g. triethylamine) to yield the intermediate 1-cyclopropyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid.", "Step 2: The intermediate is then oxidized using an oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite) to yield the target compound, 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid." ] }

CAS RN

2167972-13-4

Product Name

1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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